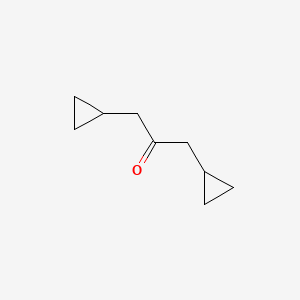

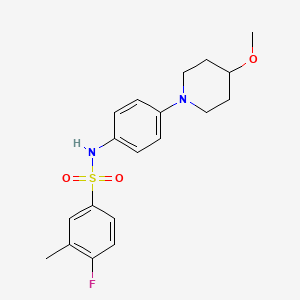

![molecular formula C19H15FN2O3S2 B2490185 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide CAS No. 477488-16-7](/img/structure/B2490185.png)

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This chemical compound belongs to a class of organic compounds known as thiazolidinones, characterized by a core 1,3-thiazolidin-4-one structure. These compounds have garnered interest due to their diverse pharmacological activities, although our focus will exclude applications related to drug use and dosage.

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives involves preparative procedures that typically start with the formation of 4-oxo-2-thiazolidinone cores, followed by reactions with various aldehydes to introduce substituents like the 2-fluorophenyl group. Such processes can involve condensation reactions under controlled conditions to yield targeted derivatives with high specificity (Horishny & Matiychuk, 2020).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinones often utilizes techniques such as X-ray crystallography to determine conformation and stereochemistry. The structure is further analyzed using spectroscopic methods, including NMR and IR spectroscopy, to elucidate functional groups and connectivity (Shahwar et al., 2012).

Chemical Reactions and Properties

Thiazolidinones participate in various chemical reactions, such as condensation with aldehydes, which is a common method for introducing diverse substituents. They also undergo reactions related to their sulfanylidene moiety, contributing to their chemical versatility. The presence of functional groups like the 2-fluorophenyl and 4-hydroxyphenyl groups significantly impacts the reactivity and interaction capabilities of these compounds (Velikorodov et al., 2017).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the behavior of thiazolidinones in different environments. These properties are determined through empirical studies and contribute to the compound's characterization for further chemical analysis (Yin et al., 2008).

Applications De Recherche Scientifique

Synthesis and Analytical Applications

This compound, due to its thiazolidinone core and potential for substitution, could be synthesized for analytical applications, including voltammetric analysis. Such compounds have been studied for their voltammetric behavior and potential in analytical chemistry, particularly in the detection and quantification of metals in environmental samples. The structural features, such as the fluorophenyl and thiazolidinone rings, contribute to the electrochemical properties that can be exploited in sensor development and analytical methodologies Makki et al., 2016.

Antimicrobial Activity

Compounds with thiazolidinone motifs have been explored for their antimicrobial properties. The specific arrangement of substituents around the thiazolidinone core can lead to potent activity against a range of microbial pathogens. This is particularly relevant in the search for new antimicrobials to combat resistant strains. For example, derivatives similar in structure have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of such compounds in therapeutic applications Çıkla et al., 2013.

Anticancer Potential

The fluorophenyl and thiazolidinone components of the compound might contribute to anticancer activity. Such structures have been incorporated into compounds demonstrating significant effects against various cancer cell lines. The design of these molecules often targets specific cellular mechanisms or pathways associated with cancer progression, making them valuable in oncological research and drug development Horishny & Matiychuk, 2020.

Material Science Applications

In material science, the incorporation of fluorophenyl groups and thiazolidinones into polymers or other materials can alter physical properties such as refractive index, solubility, and thermal stability. Such modifications are crucial in developing advanced materials for optical, electronic, and biomedical applications. The specific interactions and functionalities introduced by these groups can lead to materials with unique and desirable characteristics Tapaswi et al., 2015.

Propriétés

IUPAC Name |

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3S2/c20-15-4-2-1-3-12(15)11-16-18(25)22(19(26)27-16)10-9-17(24)21-13-5-7-14(23)8-6-13/h1-8,11,23H,9-10H2,(H,21,24)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKJOONZZVJSDN-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

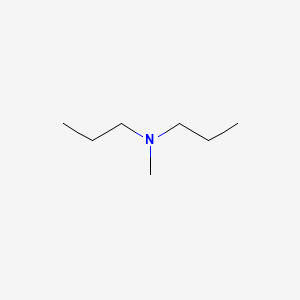

![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)

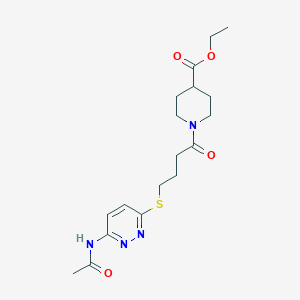

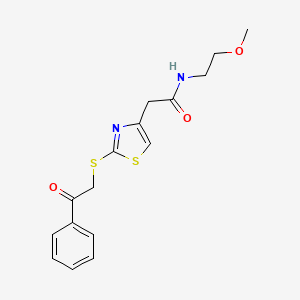

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2490104.png)

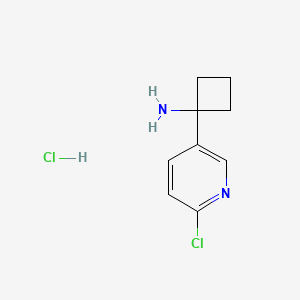

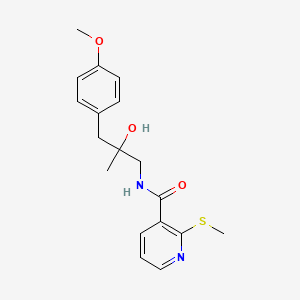

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)